3,4,6-Trimethoxybenzene-1,2-diol
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Overview
Description
3,4,6-Trimethoxybenzene-1,2-diol is an organic compound with the molecular formula C9H12O5 It is a derivative of benzene, featuring three methoxy groups (-OCH3) and two hydroxyl groups (-OH) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trimethoxybenzene-1,2-diol typically involves the methylation of gallic acid derivatives. One common method includes the use of dimethyl sulfate as the methylating agent in the presence of sodium hydroxide. The reaction proceeds through an O-alkylation mechanism, resulting in the formation of the trimethoxy derivative .
Industrial Production Methods
For industrial production, the process is scaled up by optimizing reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3,4,6-Trimethoxybenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used
Scientific Research Applications
3,4,6-Trimethoxybenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antioxidant properties and its role in biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 3,4,6-Trimethoxybenzene-1,2-diol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological processes. Its methoxy groups can modulate the compound’s lipophilicity and membrane permeability, affecting its bioavailability and activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trimethoxybenzene: Similar structure but with different positions of methoxy groups.
1,2,3-Trimethoxybenzene: Another isomer with methoxy groups at different positions.
1,3,5-Trimethoxybenzene: Features methoxy groups at the 1, 3, and 5 positions on the benzene ring.
Uniqueness
3,4,6-Trimethoxybenzene-1,2-diol is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The specific arrangement of these groups allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H12O5 |
---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
3,4,6-trimethoxybenzene-1,2-diol |
InChI |
InChI=1S/C9H12O5/c1-12-5-4-6(13-2)9(14-3)8(11)7(5)10/h4,10-11H,1-3H3 |
InChI Key |
WPLWNUNZSLWPJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1O)O)OC)OC |
Origin of Product |
United States |
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